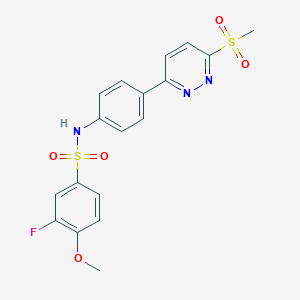
4-(1-propionyl-2,3-dihydro-1H-indol-5-yl)-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent decarboxylation to afford the ethyl (indol-3-yl)alkanoates. Amidification was then carried out by condensation with 4-aminopyridine . Although the exact synthesis of 4-(1-Propionyl-2,3-dihydro-1H-indol-5-yl)-N-propylbenzamide is not described, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods such as 1H NMR, 13C NMR, IR, and GC-MS, and confirmed by X-ray analysis . These techniques are crucial for determining the structure and confirming the identity of synthesized compounds, including the arrangement of atoms and the presence of specific functional groups.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are indicative of the reactivity of the indole and benzamide moieties. For example, the N,O-bidentate directing group present in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide suggests potential suitability for metal-catalyzed C–H bond functionalization reactions . This insight could be relevant when considering the reactivity of 4-(1-Propionyl-2,3-dihydro-1H-indol-5-yl)-N-propylbenzamide in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically influenced by their molecular structure. The presence of aromatic systems, amide linkages, and substituents can affect properties like solubility, melting point, and reactivity. The specific properties of 4-(1-Propionyl-2,3-dihydro-1H-indol-5-yl)-N-propylbenzamide would need to be determined experimentally, but insights can be drawn from related compounds. For instance, the high affinity of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide for the dopamine D4 receptor suggests that structural analogs could also exhibit significant biological activity .
科学的研究の応用
Safety and Environmental Impact
A study on propyl paraben, a compound with some structural similarities to the requested chemical, discusses its long history of use and comprehensive safety assessments. It highlights the compound's low toxicity, lack of accumulation in the body, and its mechanism potentially linked to mitochondrial function, which could offer insights into similar compounds' safety profiles (Soni, Burdock, Taylor, & Greenberg, 2001).
Research on parabens, another chemically relevant group, in aquatic environments reviews their persistence and biodegradability. This work may inform environmental impact considerations for related compounds, given their ubiquitous presence and potential endocrine-disrupting effects (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Pathways and Chemical Analysis
An overview of indole synthesis provides a classification of methodologies for preparing indoles, which could be relevant for synthesizing the compound or related structures. This review might offer a framework for understanding the synthetic approaches applicable to this specific compound or its analogs (Taber & Tirunahari, 2011).
A detailed review on the degradation processes of nitisinone (NTBC) using LC-MS/MS explores the stability, degradation products, and environmental persistence of NTBC, providing a model for studying similar compounds. Insights from this study could be applied to assess the stability and environmental fate of related chemical entities (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
特性
IUPAC Name |
[4-(4-butylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-2-3-6-18-9-11-19(12-10-18)25-17-22(23(26)24-13-15-29-16-14-24)30(27,28)21-8-5-4-7-20(21)25/h4-5,7-12,17H,2-3,6,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFOPVYRHNMCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-propionyl-2,3-dihydro-1H-indol-5-yl)-N-propylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methanone](/img/structure/B2543147.png)
![Tert-butyl 5,5-dimethyl-2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2543148.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-2-methylindoline](/img/structure/B2543149.png)
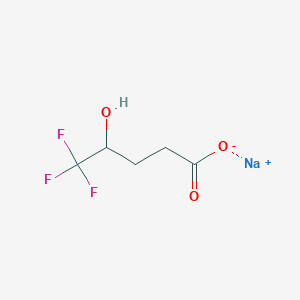
![N-[cyano(2,3-dichlorophenyl)methyl]-2-(cyclopropylmethoxy)acetamide](/img/structure/B2543154.png)
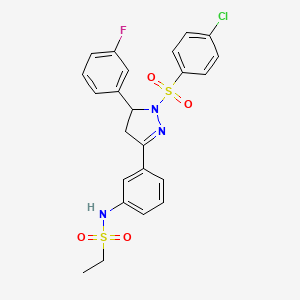
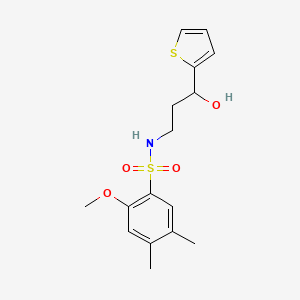
![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543158.png)
![2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine](/img/structure/B2543159.png)
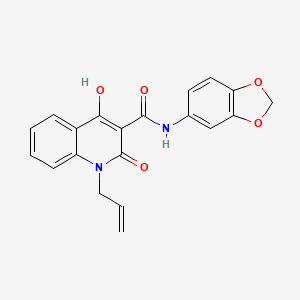
![7-(indoline-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2543164.png)
![8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride](/img/structure/B2543165.png)
![2-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2543166.png)
